n-(Sec-butyl)-3-(furan-2-yl)propanamide
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Overview
Description
n-(Sec-butyl)-3-(furan-2-yl)propanamide is an organic compound that features a furan ring and a sec-butyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Sec-butyl)-3-(furan-2-yl)propanamide typically involves the reaction of a furan derivative with a sec-butylamine and a propanoic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) as dehydrating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-(Sec-butyl)-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sec-butyl-3-(furan-2-yl)propanamine.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
n-(Sec-butyl)-3-(furan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which n-(Sec-butyl)-3-(furan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
n-(Sec-butyl)-3-(furan-2-yl)propanamine: Similar structure but with an amine group instead of an amide.
n-(Sec-butyl)-3-(furan-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
n-(Sec-butyl)-3-(furan-2-yl)propyl alcohol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
n-(Sec-butyl)-3-(furan-2-yl)propanamide is unique due to its combination of a furan ring and a sec-butyl group attached to a propanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-butan-2-yl-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C11H17NO2/c1-3-9(2)12-11(13)7-6-10-5-4-8-14-10/h4-5,8-9H,3,6-7H2,1-2H3,(H,12,13) |
InChI Key |
INGTYQTUNQBGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCC1=CC=CO1 |
Origin of Product |
United States |
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